1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

KATP channel smooth muscle relaxation urinary bladder pharmacology

Sourcing pyrrolidinylurea analogs with unverified substitution patterns introduces uncontrolled variables, undermining SAR reproducibility. This compound is a precisely defined 3-fluorophenyl derivative validated as a Kir6.2/SUR2B KATP channel opener for smooth muscle studies. • Urinary bladder Kir6.2/SUR2B activation: EC50 = 26.9-27 nM (human), 229 nM (pig detrusor) • Comprehensive ADME/tox dataset: hLM/R/M stability, CYP inhibition (CYP3A4 IC50 3.7 μM), PPB 99.6%, hERG IC50 8.6 μM • Enables direct SAR comparison vs. 4-F, 2-Br, unsubstituted analogs with controlled baseline data

Molecular Formula C11H14FN3O
Molecular Weight 223.25 g/mol
Cat. No. B12087820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea
Molecular FormulaC11H14FN3O
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1CNCC1NC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C11H14FN3O/c12-8-2-1-3-9(6-8)14-11(16)15-10-4-5-13-7-10/h1-3,6,10,13H,4-5,7H2,(H2,14,15,16)
InChIKeyXWJNXIMUNBPJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea: Product Overview


1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea (CAS: 1183040-67-6) is a synthetic pyrrolidinyl urea derivative featuring a 3-fluorophenyl substituent at one urea nitrogen and an unsubstituted pyrrolidin-3-yl moiety at the other [1]. The pyrrolidin-3-yl urea scaffold serves as a versatile pharmacophore in medicinal chemistry, with documented applications across potassium channel modulation, kinase inhibition, and chemokine receptor antagonism [2]. The 3-fluorophenyl substitution confers distinct electronic and lipophilic properties that differentiate it from other aryl-substituted analogs within the 1-substituted 3-pyrrolidinylurea chemical class [3].

Pyrrolidinyl urea scaffold for ion channel, kinase, or chemokine receptor studies
3-fluorophenyl substitution provides distinct electronic/lipophilic profile
Synthetic small molecule with defined purity for assay development

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea: Why Substitution Fails


Pyrrolidinyl urea derivatives cannot be treated as interchangeable commodities in research procurement. The identity of the N-aryl substituent on the urea moiety fundamentally determines target engagement profile, physicochemical properties, and downstream ADME behavior [1]. For 1-(3-fluorophenyl)-3-(pyrrolidin-3-yl)urea specifically, the 3-fluoro substitution on the phenyl ring confers a distinct combination of electronic effects and metabolic stability that differs measurably from analogs bearing 4-fluorophenyl, unsubstituted phenyl, 2-bromophenyl, or 3-fluorobenzyl substituents [2]. Substitution with a compound lacking this precise substitution pattern introduces uncontrolled variables into experimental systems, compromising reproducibility and confounding structure-activity relationship (SAR) interpretations [3].

Aryl substituent (3-fluorophenyl) determines target engagement; analogs with 4-fluorophenyl, 2-bromophenyl, or unsubstituted phenyl may shift target profile.

Metabolic stability profile differs between fluorophenyl positional isomers (3- vs 4-substitution), potentially altering in vivo study outcomes.

Physicochemical properties (clogP, solubility) vary with substitution, affecting assay buffer compatibility and formulation conditions.

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea: Comparative Evidence


Kir6.2/SUR2B Channel Activity Comparison

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea demonstrates Kir6.2/SUR2B channel opening activity with an EC50 of 26.9-27 nM in human urinary bladder Kir6.2 channels expressed in Ltk cells [1]. This EC50 value places the compound within a defined activity range that distinguishes it from other pyrrolidinyl urea analogs. By comparison, the 2-bromophenyl analog 1-(2-bromophenyl)-3-[(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl]urea exhibits an EC50 of 16 nM against human TRPV1 in 1321N1 astrocytoma cells [2].

KATP Channel Potency
Cross-study comparable
EC50 26.9–27 nM (human Kir6.2/SUR2B) vs 16 nM (human TRPV1, analog)
Supports Kir6.2 channel modulation study context; cross-target potency comparison
Cross-target and cross-assay format; not direct comparator
KATP channel smooth muscle relaxation urinary bladder pharmacology

Kinetic Solubility Comparison

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea exhibits a kinetic solubility of 4.5 μM at pH 7.4 in PBS buffer as measured by UV/Vis absorbance [1]. This solubility value reflects the compound's behavior under physiologically relevant aqueous conditions. In comparison, the 3-fluorobenzyl analog (R)-1-(3-fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride shows distinct solubility characteristics in simulated intestinal fluid and across pH 1-9 gradients .

Aqueous Solubility
Cross-study comparable
Kinetic solubility 4.5 µM at pH 7.4 (PBS)
Aqueous solubility context for in vitro assay buffer design
Direct comparison limited by differing assay conditions
aqueous solubility physicochemical profiling formulation development

Metabolic Stability Across Species

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea demonstrates differential metabolic stability across species. Following 30-minute incubation with liver microsomes at 1 μM test compound concentration, the percentage of parent compound remaining was 36% in human (hLM), 71% in rat (rLM), and 64% in mouse (mLM) [1]. This cross-species stability profile differs from structurally related compounds such as the 2-bromophenyl pyrrolidinyl urea analog which was optimized in part based on distinct microsomal stability characteristics .

Metabolic Stability
Class-level inference
% remaining after 30 min: hLM 36%, rLM 71%, mLM 64%
Cross-species metabolic stability gradient for ADME study design
Human stability lower; class-dependent analog profile
liver microsomal stability cross-species metabolism ADME profiling

hERG Channel Inhibition Profile

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea exhibits an hERG IC50 of 8.6 μM as measured by PatchXpress patch-clamp assay in HEK-293 cells stably expressing the hERG channel (n=3, five-point concentration-response) [1]. This value falls within the intermediate hERG liability range. By comparison, a closely related pyrrolidinyl urea analog (BDBM50596263/CHEMBL5207657) shows substantially weaker hERG inhibition with an EC50 >30 μM (equivalent to <30,000 nM) in a fluorescence polarization assay [2].

hERG Inhibition
Cross-study comparable
IC50 8.6 µM (PatchXpress, hERG); related analog EC50 >30 µM (fluorescence polarization)
Reported hERG inhibition profile for cardiac safety screening context
Assay format differs; >3.5-fold difference observed
cardiotoxicity screening hERG inhibition safety pharmacology

CYP450 Inhibition Profile

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea exhibits a defined CYP450 inhibition profile across five major isoforms using fluorescence-based assays: CYP3A4 IC50 = 3.7 μM, CYP2C9 IC50 = 9.0 μM, CYP2C19 IC50 = 5.9 μM, with CYP1A2 and CYP2D6 both showing IC50 >100 μM [1]. This profile indicates moderate inhibition of CYP3A4, CYP2C9, and CYP2C19 isoforms while demonstrating negligible inhibition of CYP1A2 and CYP2D6. In contrast, a related compound library hit optimized to a CCR1 antagonist lead compound showed no significant CYP inhibition across tested isoforms .

CYP Inhibition
Class-level inference
CYP3A4: 3.7 µM; CYP2C9: 9.0 µM; CYP2C19: 5.9 µM; CYP1A2/2D6 >100 µM
CYP isoform inhibition profile for DDI risk assessment in research models
Comparator data not in same assay format; class-level inference
CYP inhibition drug-drug interaction hepatic metabolism

Plasma Protein Binding and Physicochemical Profile

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea demonstrates high plasma protein binding at 99.6% with a calculated logP (clogP) of 3.28 [1]. These physicochemical parameters define the compound's distribution and free fraction characteristics. In the context of the broader 1-substituted 3-pyrrolidinylurea chemical class, substitution pattern on the phenyl ring directly modulates lipophilicity and protein binding profiles [2].

Plasma Protein Binding
Class-level inference
PPB 99.6%, clogP 3.28
High protein binding context for plasma-based assay interpretation
Class-level variability; free fraction may vary
plasma protein binding clogP ADME parameters

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea: Research & Industrial Applications


Kir6.2/SUR2B Modulation Studies

With a defined EC50 of 26.9-27 nM for opening human urinary bladder Kir6.2/SUR2B KATP channels, this compound is suitable for studies investigating smooth muscle relaxation mechanisms in urinary bladder tissue [1]. The compound also demonstrates activity in pig bladder detrusor relaxation assays (EC50 = 229 nM), supporting cross-species pharmacology investigations [2]. This application is supported by the compound's established potency at this specific ion channel target.

In Vitro ADME Profiling

The comprehensive ADME dataset—including species-specific liver microsomal stability (hLM 36%, rLM 71%, mLM 64%), CYP isoform inhibition profile (CYP3A4 IC50 3.7 μM; CYP2C9 9.0 μM; CYP2C19 5.9 μM; CYP1A2/2D6 >100 μM), and plasma protein binding (99.6%)—positions this compound as a well-characterized reference standard for in vitro ADME assay development and validation [1]. Researchers can utilize these parameters to benchmark new chemical entities or validate assay systems.

hERG Liability Assessment

The quantified hERG IC50 of 8.6 μM, measured by PatchXpress patch-clamp electrophysiology in HEK-293 cells [1], enables this compound to serve as a reference standard in cardiac safety screening panels. Its intermediate hERG liability makes it useful for establishing assay sensitivity ranges and for comparative studies evaluating structural modifications that may reduce or increase hERG channel inhibition.

SAR Studies: Pyrrolidinyl Urea Scaffold

As a representative member of the 1-substituted 3-pyrrolidinylurea class, this compound provides a defined baseline for SAR investigations examining how N-aryl substitution (specifically 3-fluorophenyl) affects target engagement, physicochemical properties, and ADME parameters [1]. The established dataset enables direct comparison with analogs bearing alternative aryl substituents (e.g., phenyl, 4-fluorophenyl, 2-bromophenyl, 3-fluorobenzyl) when designing focused compound libraries [2].

Application
Selection Property
Validation Focus
KATP channel pharmacology
Ion channel target engagement profile
Kir6.2/SUR2B modulation and cross-species tissue response
In vitro ADME profiling
Multi-parameter ADME dataset
Microsomal stability, CYP inhibition, PPB evaluation
hERG liability assessment
hERG inhibition reference profile
Cardiac ion channel electrophysiology assay validation
Pyrrolidinyl urea SAR studies
3-fluorophenyl substituent baseline
Substituent effect on target engagement and ADME
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